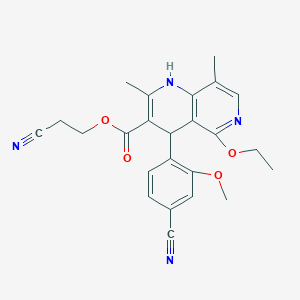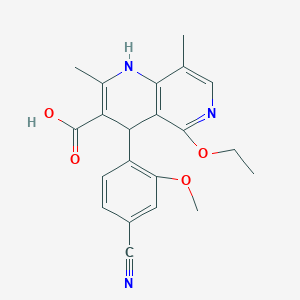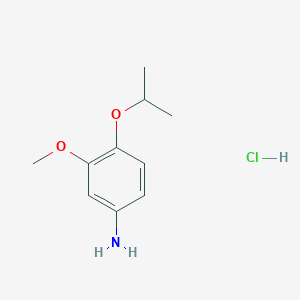![molecular formula C13H21N3O2S B3208489 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide CAS No. 105037-43-2](/img/structure/B3208489.png)
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
Overview
Description
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C₁₃H₂₁N₃O₂S and a molecular weight of 283.39 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to target the enzymedihydropteroate synthetase .
Mode of Action
Sulfonamides, including this compound, are known to inhibit and replace paba (para-aminobenzoic acid) in the enzyme dihydropteroate synthetase . This enzyme is crucial for the production of folate, a vital component for bacterial growth and replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide leads to the disruption of the folate synthesis pathway . This disruption inhibits the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .
Result of Action
The result of the action of this compound is the inhibition of bacterial DNA growth and cell division or replication . This makes sulfonamides bacteriostatic rather than bactericidal .
Biochemical Analysis
Biochemical Properties
Sulfonamides, a group of compounds to which this compound belongs, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .
Cellular Effects
Based on the known effects of sulfonamides, it can be inferred that this compound might have bacteriostatic effects, hindering cell division rather than being bactericidal .
Molecular Mechanism
Sulfonamides, including this compound, are known to inhibit the enzyme dihydropteroate synthetase, thereby inhibiting the formation of dihydrofolate and tetrahydrofolate, and subsequently inhibiting bacterial DNA growth and cell division or replication .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the production of folate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethyl-2-pyrrolidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides .
Scientific Research Applications
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[(1-methylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
- 4-amino-N-[(1-propylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
- 4-amino-N-[(1-butylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide
Uniqueness
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group on the pyrrolidine ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity .
Properties
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-16-9-3-4-12(16)10-15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUHLWBFLJYXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
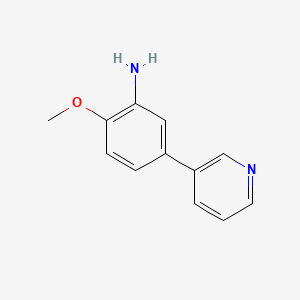
![1-(4-chlorobenzenesulfonyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}pyrrolidine-2-carboxamide](/img/structure/B3208429.png)
![N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3208432.png)
![N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3208433.png)
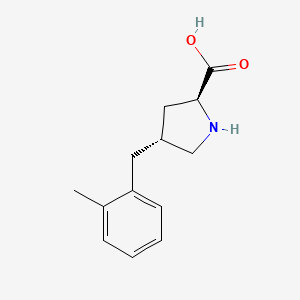
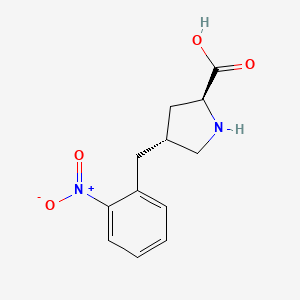

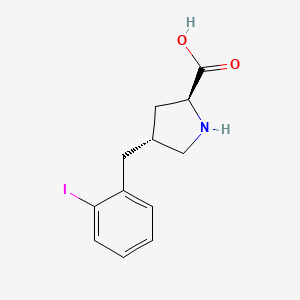
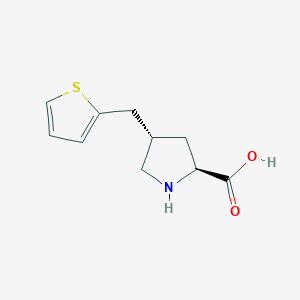
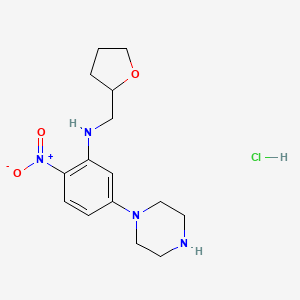
amine hydrochloride](/img/structure/B3208484.png)
